

Comparative study of the half-life of Methoxypiperamide and benzyloperazine

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Compound of Interest

Compound Name: Methoxypiperamide

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Comparative Analysis of Methoxypiperamide and Benzyloperazine Half-Life

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic parameter of half-life for **Methoxypiperamide** (MeOP) and Benzyloperazine (BZP). Due to a lack of available data for **Methoxypiperamide**, a direct quantitative comparison of half-life is not possible at this time. However, this document summarizes the known half-life of Benzyloperazine and the available metabolic information for **Methoxypiperamide** to offer a baseline for future research and drug development.

Data Presentation: Pharmacokinetics of Benzyloperazine (BZP)

Parameter	Value	Unit	Population	Notes
Elimination Half-life ($t_{1/2}$)	5.5	hours	Healthy human participants (n=7)	Following a 200 mg oral dose.[1] [2]
Time to Peak Plasma Concentration (Tmax)	75	minutes	Healthy human participants (n=7)	Following a 200 mg oral dose.[1] [2]
Peak Plasma Concentration (Cmax)	262	ng/mL	Healthy human participants (n=7)	Following a 200 mg oral dose.[1] [2]
Clearance (Cl/F)	99	L/h	Healthy human participants (n=7)	Following a 200 mg oral dose.[1] [2]

Note on **Methoxypiperamide**: There is currently no publicly available data on the half-life of **Methoxypiperamide** in humans or animals. Studies have focused on its metabolism, identifying that it is metabolized by enzymes such as cytochrome P450 oxidases.[3]

Experimental Protocols

Determination of Benzylpiperazine Half-Life in Humans

The pharmacokinetic data for BZP presented above was obtained from a study involving healthy adult human participants. The key aspects of the experimental protocol are outlined below.[1]

1. Study Population: A group of seven healthy adult participants were enrolled in the study.[1]
2. Dosing: Each participant received a single oral dose of 200 mg of BZP.[1]
3. Sample Collection: Blood and urine samples were collected from the participants over a 24-hour period following the administration of the drug.[1]

4. Analytical Method: Plasma concentrations of BZP and its major metabolites (4-OH BZP and 3-OH BZP) were measured using validated analytical techniques, likely involving mass spectrometry, to ensure accuracy and sensitivity.[1]

5. Pharmacokinetic Analysis: The collected plasma concentration-time data was analyzed using pharmacokinetic modeling to calculate parameters including elimination half-life ($t_{1/2}$), time to peak concentration (T_{max}), peak plasma concentration (C_{max}), and clearance (Cl/F).[1]

Signaling Pathways and Mechanism of Action

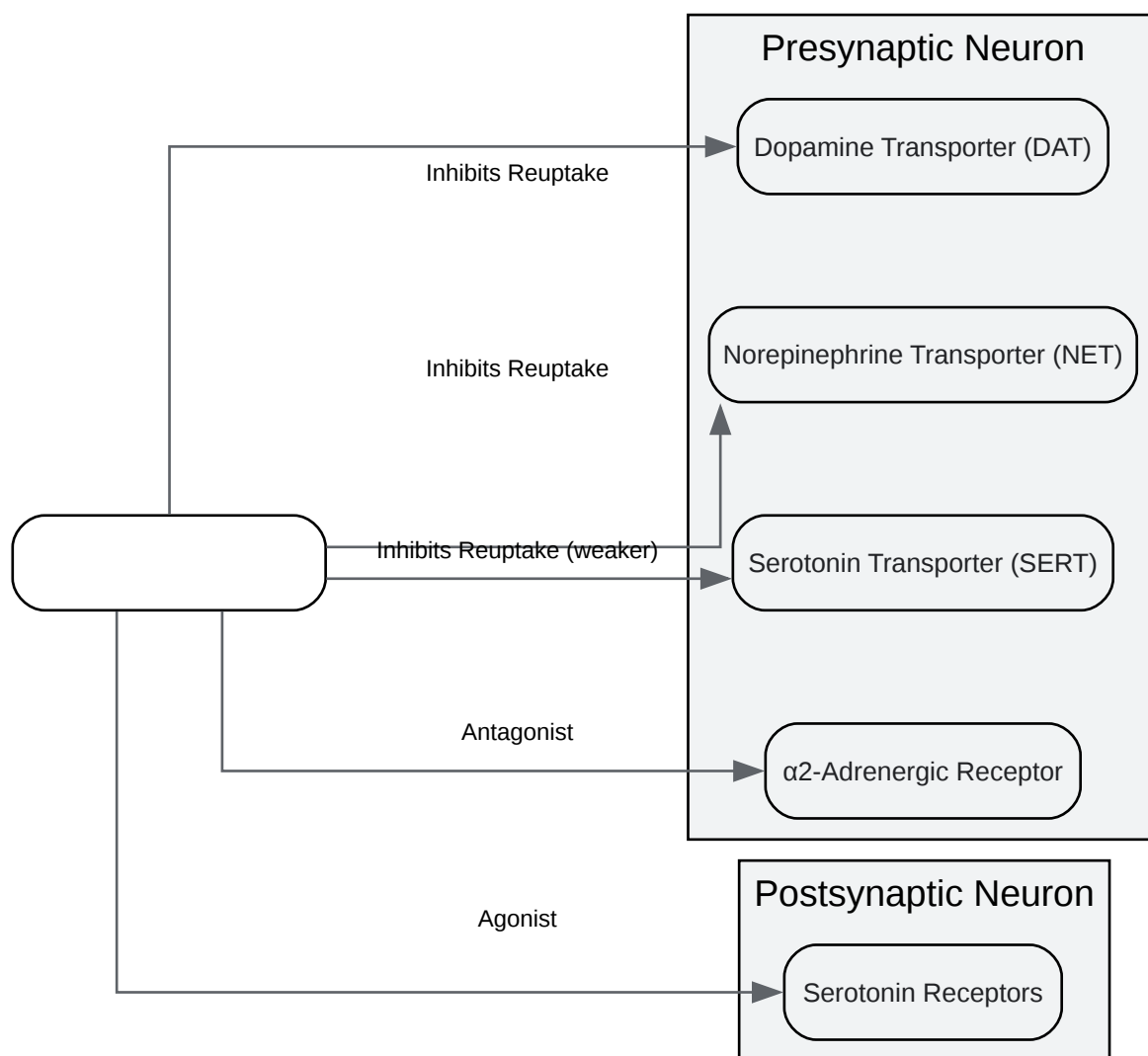
Benzylpiperazine (BZP)

BZP is known to be a central nervous system stimulant with a mechanism of action that involves multiple neurotransmitter systems. It primarily enhances the release of dopamine and noradrenaline and has a lesser effect on serotonin reuptake.[4][5][6] This action is similar to that of amphetamines, leading to its stimulant and euphoric effects.[5][6] BZP acts as an agonist at various serotonin receptors and as an antagonist at the α_2 -adrenoreceptor.[6]

Methoxypiperamide (MeOP)

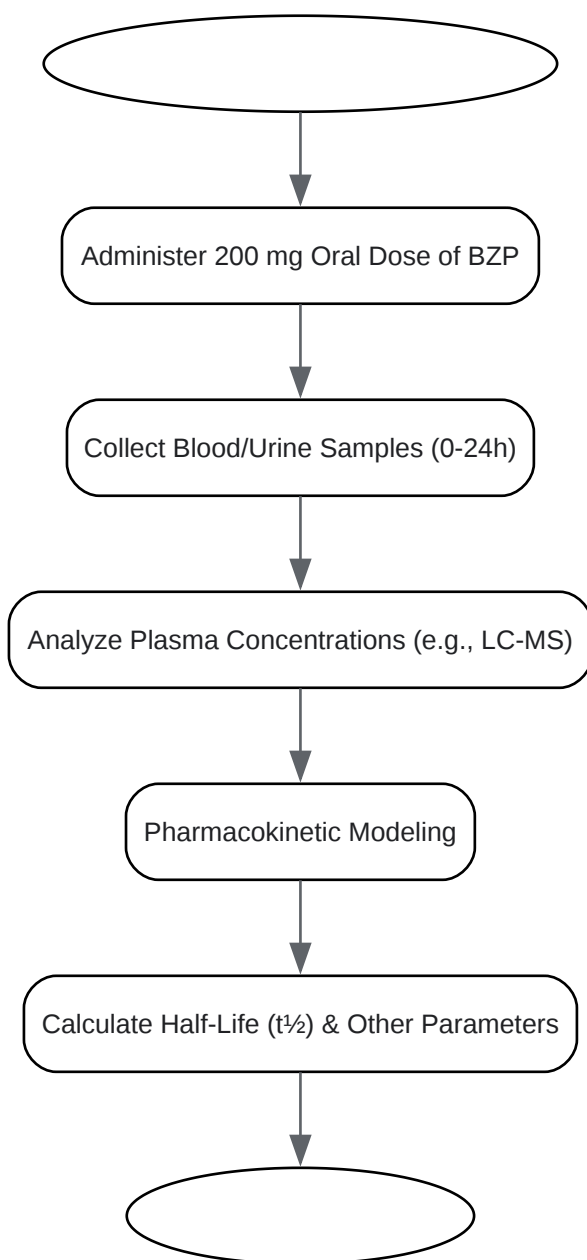
The pharmacological and toxicological effects of **Methoxypiperamide** are not yet well understood.[3] However, due to its structural similarity to BZP and other piperazine derivatives, it is hypothesized to have a similar mechanism of action, likely affecting dopaminergic, serotonergic, and noradrenergic signaling.[3] It is classified as a psychoactive substance and is structurally the 4-methoxy- α -keto analog of methylbenzylpiperazine.[7]

Visualizations



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Caption: Signaling pathway of Benzyloperazine (BZP).



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Caption: Experimental workflow for BZP half-life determination.

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